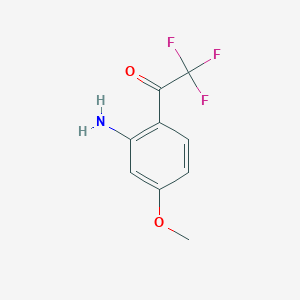![molecular formula C18H28Li4N7O14P3 B12074493 N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt is a derivative of adenosine triphosphate (ATP) that has been functionalized with a side-chain. This compound is significant in various biochemical and biomedical applications due to its unique properties and functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves the alkylation of ATP with iodoacetic acid at pH 6.5, yielding 1-carboxymethyl-ATP. This intermediate undergoes alkaline rearrangement to form N-6-carboxymethyl-ATP. The final step involves the condensation of this analogue with 1,6-diaminohexane in the presence of a water-soluble carbodiimide, resulting in N6-([6-Aminohexyl]carbamoylmethyl)-ATP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:
Substitution Reactions: The aminohexyl side-chain can participate in nucleophilic substitution reactions.
Condensation Reactions: The carbamoylmethyl group can engage in condensation reactions with other functional groups.
Common Reagents and Conditions
Iodoacetic Acid: Used for the initial alkylation of ATP.
1,6-Diaminohexane: Utilized in the condensation step.
Carbodiimide: Acts as a coupling agent in the final condensation reaction.
Major Products Formed
The major product formed from these reactions is N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt, with potential side products depending on the reaction conditions and purity of reagents used.
Wissenschaftliche Forschungsanwendungen
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt has a wide range of applications in scientific research:
Biochemistry: Used as a co-substrate in enzymatic reactions and for the preparation of immobilized ATP for affinity purifications.
Biomedicine: Plays a crucial role in drug discovery and development, particularly in the study of ATP-related processes.
Molecular Biology: Employed in the study of nucleotide interactions and signaling pathways.
Industrial Applications: Utilized in the development of biosensors and other analytical tools.
Wirkmechanismus
The mechanism of action of N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt involves its role as a co-substrate in enzymatic reactions. It interacts with various molecular targets, including enzymes and receptors, influencing ATP-dependent processes. The side-chain functionalization enhances its binding affinity and specificity for certain molecular targets, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-(6-Aminohexyl)adenosine 2’,5’-diphosphate lithium salt
- N6-(Carbamoylmethyl)adenosine 5’-triphosphate
Uniqueness
N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5’-triphosphate lithium salt is unique due to its specific side-chain functionalization, which imparts distinct biochemical properties. This functionalization enhances its utility in various applications, making it more versatile compared to similar compounds .
Eigenschaften
Molekularformel |
C18H28Li4N7O14P3 |
|---|---|
Molekulargewicht |
687.2 g/mol |
IUPAC-Name |
tetralithium;[[[5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H32N7O14P3.4Li/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31;;;;/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
XEISTNBDPVAVMQ-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NCC(=O)NCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[({[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B12074448.png)







![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

